Product packaging for Tagetitoxin(Cat. No.:CAS No. 87913-21-1)

Tagetitoxin

Cat. No.: B1682879
CAS No.: 87913-21-1
M. Wt: 416.30 g/mol
InChI Key: PUWHRRRUTHFINT-DPKHFTIHSA-N
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Description

Tagetitoxin is a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis that causes apical chlorosis in plants by disrupting chloroplast development . This bicyclic molecule is a potent and selective inhibitor of RNA polymerase (RNAP), showing strong activity against bacterial-type multisubunit RNA polymerases from chloroplasts and Escherichia coli , as well as eukaryotic RNA polymerase III, while showing relative insensitivity towards RNA polymerases I and II and single-subunit phage RNAPs . The mechanism of action involves this compound binding within the RNAP secondary channel, adjacent to the enzyme's active site . Structural studies of the RNAP-Tagetitoxin complex reveal that its binding is mediated through polar interactions and leads to the coordination of a third magnesium ion (Mg²⁺) distinct from the two catalytic metal ions . This this compound-bound magnesium ion is proposed to play a key role in stabilizing an inactive transcription intermediate, thereby inhibiting all RNAP catalytic reactions including nucleotide addition and pyrophosphorolysis . The binding site overlaps with that of the stringent control effector ppGpp, which can partially protect RNAP from this compound inhibition . For researchers, this compound is an invaluable tool for studying the detailed mechanisms of transcription and the complex interplay between different RNA polymerase subtypes . Its unique selectivity makes it particularly useful for dissecting the specific biological functions of RNA polymerase III in both plant and animal systems . The inhibition of RNA polymerase III has also been investigated as a potential novel therapeutic pathway for conditions such as cancer and cardiac hypertrophy, making this compound a compound of significant interest for foundational biological research . The total synthesis of this compound was recently achieved, confirming its controversial structure and opening the door to future biological explorations . This product is intended for research use only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N2O11PS B1682879 Tagetitoxin CAS No. 87913-21-1

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Tagetitoxin inhibits all RNAP catalytic reactions. Tagetitoxin binding is mediated exclusively through polar interactions with the beta and beta' residues whose substitutions confer resistance to tagetitoxin in vitro.

CAS No.

87913-21-1

Molecular Formula

C11H17N2O11PS

Molecular Weight

416.30 g/mol

IUPAC Name

(2R,4aS,5R,6S,7R,7aR)-2-acetamido-6-amino-7-hydroxy-5-phosphonooxy-4a,5,7,7a-tetrahydro-3H-cyclopenta[b][1,4]oxathiine-2,6-dicarboxylic acid

InChI

InChI=1S/C11H17N2O11PS/c1-3(14)13-10(8(16)17)2-26-5-4(23-10)6(15)11(12,9(18)19)7(5)24-25(20,21)22/h4-7,15H,2,12H2,1H3,(H,13,14)(H,16,17)(H,18,19)(H2,20,21,22)/t4-,5-,6-,7-,10-,11-/m0/s1

InChI Key

PUWHRRRUTHFINT-DPKHFTIHSA-N

SMILES

CC(=O)OC1C(C(C2(CSC(C1O2)(C(=O)N)O)C(=O)O)OP(=O)(O)O)N

Isomeric SMILES

CC(=O)N[C@]1(CS[C@H]2[C@H](O1)[C@@H]([C@]([C@H]2OP(=O)(O)O)(C(=O)O)N)O)C(=O)O

Canonical SMILES

CC(=O)NC1(CSC2C(O1)C(C(C2OP(=O)(O)O)(C(=O)O)N)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tagetitoxin; 

Origin of Product

United States

Biological Systems of Tagetitoxin Production and Regulation

Origin within Pseudomonas syringae pv. tagetis

Tagetitoxin (TGT) is a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis (Pst) wikipedia.orgusda.gov. This pathogen is known to cause apical chlorosis, a distinctive symptom characterized by the yellowing of young plant leaves, in various species belonging to the Asteraceae family, including marigolds (Tagetes erecta L.), sunflower (Helianthus annuus L.), and Canada thistle (Cirsium arvense (L.) Scop.) usda.govbladmineerders.nlonline-rpd.orgincda-fundulea.ro. The toxin was initially isolated and purified in 1981 from liquid cultures of P. syringae pv. tagetis uea.ac.ukucl.ac.ukucl.ac.uk.

The chlorotic symptoms observed in infected plants are directly attributed to this compound, which interferes with the normal development of chloroplasts in young plant leaves usda.govbladmineerders.nlincda-fundulea.rochemistryviews.org. Specifically, this compound targets the plant apex, where it inhibits chloroplast RNA polymerase, leading to the formation of plastids with either no or poorly developed thylakoid membranes wikipedia.orgincda-fundulea.rochemistryviews.orgnih.govresearchgate.net. Strains of Pst have been identified globally across various plant species, and genetic analyses indicate a highly clonal nature within this pathovar usda.govonline-rpd.org. While initially explored for the biological control of perennial weeds like Canada thistle, the efficacy of Pst may be more suited for annual weeds. Furthermore, this compound itself holds potential as a natural herbicide due to its specific inhibitory effect on chloroplast development usda.govusda.gov.

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound by P. syringae pv. tagetis is governed by a complex genetic and molecular framework. Significant insights into the genes involved in this biosynthetic pathway have been gained through various molecular studies, particularly transposon mutagenesis nih.govcdnsciencepub.comresearchgate.netnih.govresearchgate.netcdnsciencepub.com.

Research has successfully identified specific regulatory mechanisms and associated genes that influence the upregulation and downregulation of virulence and pathogenicity traits in P. syringae pv. tagetis usda.gov. These findings represent a foundational step in identifying the genes essential for this compound production, suggesting that targeted manipulation of these biological mechanisms, including membrane transport and regulatory systems, could potentially enhance the efficacy of this bacterium as a biological control agent usda.gov.

A key finding in understanding this compound production is the role of the exbD gene. A mutation within this gene significantly reduces the bacterium's ability to produce this compound cdnsciencepub.comresearchgate.netnih.govcdnsciencepub.com. The exbD gene is situated contiguously with tonB and exbB upstream, and a gene encoding a TonB-dependent receptor downstream cdnsciencepub.comnih.govresearchgate.net.

Crucially, the disruption of this compound production due to the exbD mutation does not impair the bacterium's normal iron metabolism cdnsciencepub.comresearchgate.netnih.govresearchgate.netdntb.gov.ua. This indicates that the export of this compound by P. syringae pv. tagetis relies on an efflux pump mechanism that necessitates a functional TonB system, a system distinct from those involved in essential iron metabolism nih.govcdnsciencepub.comresearchgate.netnih.govresearchgate.netsciencegate.app.

Transposon mutagenesis has been instrumental in isolating and characterizing P. syringae pv. tagetis EB037 mutants that exhibit a limited capacity for this compound production nih.govcdnsciencepub.comresearchgate.netnih.govcdnsciencepub.com. Molecular characterization revealed that the mutation in these production-deficient strains occurred in a gene highly similar in sequence to exbD cdnsciencepub.comnih.govresearchgate.net.

Further studies utilizing reverse transcription – polymerase chain reaction (RT-PCR) confirmed that the mutation in exbD did not exert a polar effect on the expression of genes located downstream cdnsciencepub.comnih.govresearchgate.net. Whole-genome sequencing of P. syringae pv. tagetis strain EB037 and its transposon-mutant derivatives, which no longer induced apical chlorosis, has been performed to deepen the understanding of the molecular basis of the disease caused by this pathogen nih.govresearchgate.net. This comprehensive analysis, including additional transposon mutagenesis, has identified 22 more genes in various loci, including two plasmid-bound loci, that are implicated in the development of apical chlorosis on sunflower nih.govresearchgate.net.

Role of the ExbD Gene and TonB System in this compound Export

Cultivation and Purification Methodologies for this compound Isolation

This compound is typically isolated from liquid cultures of Pseudomonas syringae pv. tagetis uea.ac.ukresearchgate.netepa.gov. The purification process involves a series of chromatographic techniques to achieve homogeneity uea.ac.ukresearchgate.netepa.govnih.govblogspot.comresearchgate.net.

For laboratory production, P. syringae pv. tagetis strains are routinely cultivated at 28°C in King's B (KB) medium, available as broth or agar (B569324) incda-fundulea.ronih.govcdnsciencepub.comuchicago.edu. To initiate this compound production in liquid culture, the spent medium from bacterial growth is utilized cdnsciencepub.comresearchgate.net.

Specific cultivation methods include:

Inoculating 5 mL of Woolley's medium (supplemented with kanamycin (B1662678) for mutant strains) with 100 µL of an overnight 5 mL KB broth culture cdnsciencepub.com.

Alternatively, 2 mL of a cell suspension (adjusted to an optical density at 600 nm (OD600) of 2.0, after washing and resuspending cells in sterile distilled water) can be used to inoculate 50 mL of BM 2-1 broth, either without iron or with ethylenediamine-di(o-hydroxyphenyl-acetic acid) (EDDHA) cdnsciencepub.com.

For maximizing bacterial biomass, lyophilized strains of P. syringae pv. tagetis (e.g., from the LMG collection) are re-activated in King B broth and incubated with horizontal shaking at 150 rpm at 28°C until a high cell density is achieved incda-fundulea.ro. Comparative studies on biomass accumulation indicate that KB medium generally yields higher bacterial biomass (e.g., 0.019 g/ml culture) compared to other media like Nutrient Broth (NB) or Luria-Bertani (LB) media incda-fundulea.ro.

Table 1: Comparative Biomass Accumulation of P. syringae pv. tagetis in Different Media

Culture MediumBiomass Accumulation (g/mL culture)
NB0.0028 - 0.0058
LB0.0028 - 0.0058
KB0.019
Source: incda-fundulea.ro

Early purification methods for this compound involved multiple precipitations with methanol (B129727) and extractions using a methanol:chloroform:water (MCW) mixture to reduce mineral salts and carbohydrates uea.ac.uk. Subsequent steps included gel filtration, ion-exchange, and partition chromatography uea.ac.uk. A more refined protocol, developed by Gronwald et al. in 2005, employed anion exchange and partition chromatography, resulting in this compound purified to homogeneity with a 2200-fold purification factor researchgate.netepa.govresearchgate.net. The purified toxin's dilution end-point for inducing apical chlorosis in sunflower seedlings was determined to be 10 ng/50 µL (295 nM) researchgate.netepa.govresearchgate.net. Due to its highly charged nature, this compound is not stable during High-Performance Liquid Chromatography (HPLC) purification; anion exchange chromatography using DEAE resin has proven to be an optimal method nih.govblogspot.com. Purity is typically verified by Nuclear Magnetic Resonance (NMR) spectroscopy of individual fractions after lyophilization blogspot.com. It is critical to note that this compound is highly sensitive to acidic conditions, showing decomposition at pH 4 within 30 minutes blogspot.com.

Table 2: Key Purification Parameters for this compound

ParameterValueSource
Purification Fold2200-fold researchgate.netepa.govresearchgate.net
Dilution End-Point (Sunflower Bioassay)10 ng/50 µL (295 nM) researchgate.netepa.govresearchgate.net
Inhibition of E. coli RNA Polymerase (I50)0.1 µg/mL (147 nM) researchgate.netepa.gov
Optimal Chromatography MethodAnion Exchange Chromatography (DEAE resin) nih.govblogspot.com
StabilityExtremely sensitive to acid (decomposes at pH 4 in 30 min) blogspot.com

Molecular Mechanisms of Action and Target Interaction

Detailed Inhibition Pathways of RNA Polymerase Function

Interaction with the Beta Prime (β′) Subunit Trigger Loop and Conformational Stabilization

Tagetitoxin directly engages with the β′ subunit trigger loop (TL) of the RNA polymerase, a highly flexible and functionally critical element of the enzyme. This interaction is central to TGT's inhibitory mechanism, as it stabilizes the TL in a catalytically inactive conformation. wikipedia.orgwikipedia.orgtandfonline.com

Structural studies, including a 2.4Å-resolution structure of the Thermus thermophilus RNAP/TGT complex, have revealed that TGT binds within the RNAP secondary channel, adjacent to the enzyme's active site. wikipedia.orgchem960.comfishersci.benih.gov The binding is primarily mediated through polar interactions with specific residues in the β and β′ subunits. Substitutions of the arginine residue within the TL (specifically β′ Arg-1239 in Thermus thermophilus RNAP, corresponding to E. coli β′ Arg-933) that directly contact TGT have been shown to confer resistance to the inhibitor, highlighting the importance of this interaction. wikipedia.orgnih.govwikipedia.org

Furthermore, TGT binding induces a significant reorientation of the side chain of β Arg678 (in Thermus thermophilus RNAP), which is stabilized by multiple interactions with the TGT phosphate (B84403) group. chem960.com A key aspect of TGT's mechanism involves the coordination of a third magnesium ion (Mg²⁺) by a TGT phosphate, along with two active site acidic residues. This TGT-bound Mg²⁺ ion is distinct from the two catalytic metal ions typically required for phosphodiester bond formation during nucleotide addition. wikipedia.orgfishersci.benih.govfishersci.ca This "inhibitory" Mg²⁺ ion is proposed to play a crucial role in stabilizing an inactive transcription intermediate, effectively freezing the RNAP catalytic center in an unproductive state. chem960.comfishersci.benih.govfishersci.ca The stabilization of the folded TL by TGT is also believed to directly contribute to the inhibition of RNAP translocation. wikipedia.org

Inhibition of RNA Polymerase Translocation

This compound is a potent inhibitor of RNA polymerase translocation, a fundamental step in the nucleotide addition cycle that involves the movement of the enzyme along the DNA template. wikipedia.orgwikipedia.org This inhibitory effect is intrinsically linked to TGT's interaction with the trigger loop (TL), as TL movements are essential for proper translocation. wikipedia.org

Detailed biochemical analyses have demonstrated that TGT increases the stability of the pre-translocated state of the elongation complex (EC), thereby impeding the addition of subsequent nucleotides. This stabilization of the folded conformation of the TL within the pre-translocated state inhibits both forward and backward translocation of the complex. The extent of this inhibition is directly proportional to the intrinsic stability of the pre-translocated state, which explains the observed sequence-specificity of TGT's action. Experimental evidence, such as exonuclease footprinting, confirms that TGT quantitatively shifts extended transcription elongation complexes (TECs) into the pre-translocated state when introduced post-catalytically. It has been theorized that TGT might achieve this by mimicking pyrophosphate (PPi), thereby targeting the translocation step.

Uncompetitive Inhibition Kinetics and Template Dependence

Kinetic studies have characterized this compound as an uncompetitive inhibitor of RNA polymerase. wikipedia.orgchem960.com This uncompetitive mode of inhibition signifies that TGT binds to the enzyme-substrate complex, rather than preventing the initial binding of the nucleoside triphosphate (NTP) substrate to the enzyme. chem960.com

A notable characteristic of TGT inhibition is its template dependence. chem960.com For instance, when inhibiting RNA polymerase III transcription in yeast nuclear extracts, the degree of inhibition is influenced by the template sequence, with evidence suggesting that inhibition may occur after the incorporation of uridine (B1682114) monophosphate (UMP). This template-dependent inhibition is also observed with purified yeast RNA polymerase III, indicating that the specific DNA sequence dictates the efficacy of TGT's action.

Competition with Regulatory Molecules (e.g., ppGpp)

This compound's binding site within the RNA polymerase secondary channel exhibits an overlap with that of the stringent response effector, ppGpp (guanosine tetraphosphate). chem960.comfishersci.benih.govfishersci.ca This spatial overlap leads to a functional competition, where ppGpp can partially protect RNAP from TGT inhibition. chem960.comfishersci.benih.govfishersci.ca Studies have shown that TGT and ppGpp appear to compete for their effects on, and likely binding to, RNAP. chem960.comfishersci.be In certain contexts, ppGpp and the transcription factor DksA, which acts synergistically with ppGpp, can compete with TGT for the inhibition of abortive transcription. chem960.com

Despite sharing an overlapping binding site, TGT and ppGpp exert strikingly distinct effects on transcription. chem960.comfishersci.be For example, TGT does not destabilize the RNAP open promoter complexes, a critical regulatory element for ppGpp and DksA. chem960.comfishersci.be Conversely, ppGpp does not inhibit transcript cleavage reactions, and the specific sites at which TGT and ppGpp induce RNAP pausing are quite different. chem960.comfishersci.be This suggests that while their binding sites overlap, their precise molecular mechanisms of action, particularly concerning conformational changes or interactions with other RNAP elements, diverge significantly, leading to differential regulatory outcomes.

Enhanced Pausing at Discrete Template Sites

A hallmark of this compound's inhibitory mechanism on RNA polymerase III transcription is its ability to induce enhanced pausing or stalling of the elongation complex at several discrete and specific points along the DNA template. chem960.com These "this compound-enhanced" pause sites are not universal but are distinct for different class III genes, indicating a sequence-specific effect.

Despite the induced pausing, the paused ternary complexes formed in the presence of TGT retain the capacity to be elongated to produce full-length RNA, implying that the inhibition is primarily kinetic rather than a complete arrest of synthesis. It has been proposed that these TGT-enhanced pause sites may correspond to intrinsic pause sites that naturally occur for the elongation complex, suggesting that TGT exacerbates pre-existing pausing tendencies. Consequently, TGT is most effective as an inhibitor under conditions where RNA polymerase III naturally tends to pause on the template. The observed wide distribution of inhibitory effects of TGT at various template positions, ranging from approximately 1- to 1000-fold, is attributed to the dependence of translocation equilibrium on the transcribed sequence, further underscoring its sequence-specific action.

Biological Effects and Pathological Relevance

Phytotoxic Manifestations in Plants

Effects on Photosynthetic Processes

Reduced CO2 Assimilation Rates

Exposure to tagetitoxin results in severe chlorosis in affected plant leaves, often rendering them white due to a drastic reduction in chlorophyll (B73375) content, with some studies reporting up to a 99% decrease in sunflower leaves. uchicago.edu This severe chlorophyll depletion directly correlates with significantly lower rates of photosynthetic CO2 assimilation per unit leaf area in toxin-affected leaves compared to healthy control leaves. uchicago.eduuchicago.edu Ultrastructural analysis of chlorotic leaf cells reveals a marked reduction in the number of chloroplasts, and those present exhibit disorganized thylakoids and grana, along with an absence of starch grains. uchicago.edu These observations underscore the direct link between this compound's impact on chloroplast integrity and the plant's ability to fix atmospheric carbon dioxide.

Altered Carbohydrate Metabolism (Glucose, Sucrose (B13894), Starch)

The disruption of photosynthesis by this compound extends to the plant's carbohydrate metabolism. In sunflower leaves affected by the toxin, there is a significant reduction in the levels of free glucose. uchicago.eduresearchgate.net Furthermore, the incorporation of glucose into sucrose and starch during the day is diminished in these leaves. uchicago.eduresearchgate.net This indicates a profound impairment in the synthesis and partitioning of primary photosynthetic products, essential for plant growth and energy storage.

Table 1: Impact of this compound on Photosynthetic Parameters and Carbohydrates in Sunflower Leaves

ParameterControl LeavesThis compound-Affected LeavesChangeSource
Chlorophyll Content (per unit fresh mass)Normal99% lessSignificant Decrease uchicago.edu
Photosynthetic CO2 Assimilation Rate (per unit leaf area)NormalSignificantly LowerSignificant Decrease uchicago.eduuchicago.edu
Free Glucose LevelsNormalSignificantly LessSignificant Decrease uchicago.eduresearchgate.net
Glucose Incorporation into Sucrose and StarchNormalLessSignificant Decrease uchicago.eduresearchgate.net

Cellular and Molecular Responses in Plants

This compound exerts its effects at a fundamental molecular level, primarily by targeting the machinery responsible for gene expression within plant plastids.

Inhibition of RNA Synthesis in Chloroplasts

The primary molecular target of this compound is the chloroplast RNA polymerase (RNAP). wikipedia.orgmedkoo.comresearchgate.net this compound interferes with chloroplast development by directly inhibiting RNA synthesis directed by this enzyme. wikipedia.orgmedkoo.comresearchgate.net Experimental evidence demonstrates that this compound rapidly and specifically reduces the incorporation of [3H]uridine into RNA in isolated chloroplasts. researchgate.net Moreover, in transcriptionally active chloroplast protein extracts, the toxin directly inhibits the incorporation of [32P]UTP into RNA. researchgate.net

This compound binds within the active site of RNAP, impeding both the initiation and elongation phases of transcription, as well as the pyrophosphorolysis of nascent RNA. wikipedia.org While the precise mechanism of inhibition has been a subject of debate, theories suggest it may involve the formation of a ternary RNAP-NTP-TGT complex, the binding of an inhibitory magnesium ion, the trapping of a flexible active site domain in an inactive conformation, or mimicking pyrophosphate to inhibit translocation. wikipedia.org More recent studies indicate that this compound inhibits RNAP translocation by stabilizing the pre-translocated state of the elongation complex. oup.com

Notably, this compound exhibits differential inhibitory effects on various plastid RNA polymerases. It effectively inhibits transcription by isolated chloroplast-nuclei, causing a 95-99% reduction at a concentration of 10 µM. oup.comnih.gov However, transcription by isolated proplastid-nuclei is only partially inhibited (40-50% reduction), suggesting the presence of distinct RNA polymerase activities within plastids with varying sensitivities to the toxin. oup.comnih.gov

Effects on Plastid Gene Expression (e.g., rbcL, psbA)

The inhibition of RNA synthesis by this compound has direct consequences for plastid gene expression. This compound treatment leads to a selective depletion of plastid ribosomes in wheat leaves. nih.govcore.ac.uk This, in turn, results in the arrest of accumulation of critical transcripts such as rbcL and psbA. core.ac.uk The rbcL gene encodes the large subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in carbon fixation, while psbA encodes the D1 protein of photosystem II, both of which are crucial for photosynthetic function. core.ac.ukoup.com

Studies have shown that the transcription of a wide range of plastid genes, including psbA, atpA, rpoB, psaA/B, atpB, rbcL, petB, rpl16, and rrn23, is sensitive to this compound in isolated chloroplast-nuclei. oup.comnih.gov Furthermore, the activity of the plastid stromal enzyme RuBisCO, which is co-coded by nuclear and chloroplast genes, is markedly lower in extracts of both light- and dark-grown toxin-treated leaves. nih.gov

Interactions with Light Signaling Pathways and Plastid-Encoded RNA Polymerase (PEP)

This compound is recognized as a specific inhibitor of the plastid-encoded RNA polymerase (PEP). core.ac.ukmdpi.comfrontiersin.orgresearchgate.netmdpi.com PEP is the predominant RNA polymerase activity in mature chloroplasts and is responsible for driving the expression of photosynthesis-related plastid genes. core.ac.ukfrontiersin.org The PEP-derived chloroplast transcriptional activity is strongly inhibited by this compound, even during the recovery phase of light-deprived barley leaves. core.ac.uk

Research has explored the intricate cross-talk between light signals and PEP activity in plants. For instance, in rice, this compound has been shown to affect the expression of photosynthesis-related plastid genes like psbA and rbcL, highlighting the toxin's interference with light-regulated gene expression pathways. core.ac.uk The involvement of plastid transcription in signaling to the nucleus has also been demonstrated, as this compound treatment has been observed to decrease the transcription of nuclear genes such as RbcS and Lhcb1 gene families, indicating a retrograde signaling pathway from plastids to the nucleus affected by the toxin. mdpi.com

Alterations in Cellular Metabolism (e.g., Ascorbic Acid, Free Amino Acids)

Beyond its direct effects on chloroplasts and gene expression, this compound induces broader alterations in cellular metabolism. Chlorotic leaves of sunflower plants affected by this compound exhibit significantly lower levels of ascorbic acid compared to control plants. uchicago.eduuchicago.edu This suggests that the carbohydrate products of photosynthetic CO2 assimilation, such as glucose, along with functions of mitochondrial respiration, are essential for the normal synthesis of ascorbic acid in green leaves. uchicago.edu

Furthermore, this compound treatment leads to notable increases in free amino acid levels in treated leaves. For example, a threefold increase in free amino acids has been observed in light-grown wheat leaves and a twofold increase in dark-grown wheat leaves. nih.gov These metabolic shifts indicate that this compound's impact extends beyond the photosynthetic machinery, influencing other crucial cellular metabolic pathways. nih.govnih.govgoogle.com

Table 2: Metabolic Alterations in this compound-Treated Plants

MetaboliteObserved ChangePlant SpeciesSource
Ascorbic AcidSignificantly Lower LevelsSunflower uchicago.eduuchicago.edu
Free Amino AcidsIncreased Levels (2-3 fold)Wheat nih.gov

Role in Plant Pathogenesis of Pseudomonas syringae pv. tagetis

Pseudomonas syringae pv. tagetis (Pst) is a bacterial plant pathogen recognized for causing apical chlorosis, a distinctive yellowing of the apical (youngest) leaves, in various plant species, particularly those within the Asteraceae family usda.govnih.govjabonline.inscielo.org.mx. The primary agent responsible for this symptom is the phytotoxin this compound, which is produced by the bacterium usda.govnih.govjabonline.in. Beyond chlorosis, the production of this compound by Pst also contributes significantly to other detrimental effects on infected plants, including stunting and a reduction in the development of sexual reproductive structures usda.gov.

Contribution to Virulence and Disease Progression

This compound's contribution to the virulence of P. syringae pv. tagetis stems from its specific interference with chloroplast development in young, expanding plant leaves usda.govnih.govwikipedia.orgresearchgate.net. The toxin's molecular target is the chloroplast RNA polymerase (RNAP), an enzyme crucial for RNA synthesis within the chloroplasts usda.govnih.govscielo.org.mxwikipedia.orgresearchgate.netnih.govoup.comosti.govmdpi.com.

Upon exposure, this compound rapidly and specifically reduces the incorporation of uridine (B1682114) into RNA in isolated chloroplasts, directly inhibiting RNA synthesis researchgate.netnih.govosti.gov. This inhibition is remarkably potent, with in vitro transcription reactions directed by chloroplast RNA polymerase being inhibited at this compound concentrations less than 1 µM nih.gov. In contrast, nuclear RNA polymerase I and II, found in the plant cell nucleus, are significantly less affected, requiring concentrations greater than 100 µM for inhibition wikipedia.orgnih.govoup.com. This differential sensitivity highlights this compound's specific targeting of chloroplast functions.

Table 1: Sensitivity of RNA Polymerases to this compound

RNA Polymerase TypeSource Organism/LocationInhibition Concentration (approx.)EffectCitation
Chloroplast RNA PolymerasePlants (e.g., tobacco)< 1 µMStrong inhibition of RNA synthesis nih.govoup.com
Bacterial RNA PolymeraseEscherichia coli< 1 µMStrong inhibition of RNA synthesis nih.gov
Nuclear RNA Polymerase IIWheat germ> 100 µMMuch less affected nih.gov
RNA Polymerase IIIEukaryoticInhibitedInhibits RNA synthesis wikipedia.orgoup.commdpi.com
Bacteriophage T7/SP6 RNA PolymeraseBacteriophages> 1 mMNot affected wikipedia.orgnih.govoup.com

Non-Host Specific Phytotoxin Characteristics

This compound is classified as a non-host specific phytotoxin. This means that its toxic effects are not limited to the specific host plants that Pseudomonas syringae pv. tagetis typically infects, but rather it can induce symptoms on a broader range of plant species researchgate.netnih.govepa.gov. The toxin's broad-spectrum activity against various plants is a key characteristic usda.govresearchgate.netepa.govpensoft.net.

Examples of plants susceptible to this compound-induced chlorosis include marigolds (Tagetes erecta L.), zinnia, sunflower (Helianthus annuus L.), common ragweed (Ambrosia artemisiifolia L.), Jerusalem artichoke (Helianthus tuberosus L.), dandelion (Taraxacum officinale Weber), bush plant (Silphium perfoliatum L.), and Canada thistle (Cirsium arvense) usda.govjabonline.inscielo.org.mxresearchgate.netpensoft.net. This wide range of affected plants, some of which are not natural hosts for Pst, underscores its non-host specific nature. Due to its potent impact on chloroplasts across diverse plant species, this compound has been explored for its potential as a natural herbicide usda.govpensoft.net. Interestingly, this compound also exhibits inhibitory effects on RNA polymerases from certain eubacteria, including Escherichia coli, Anabaena 7120, and even Pseudomonas syringae pv. tagetis itself wikipedia.orgnih.govosti.gov.

Synthetic Chemistry Approaches and Analog Development

Synthetic Challenges and Structural Ambiguity as a Driving Force

The complex nature of tagetitoxin's molecular architecture, coupled with historical uncertainties regarding its structure, has been a primary driver for synthetic chemists. Overcoming these hurdles required the development of novel strategies and transformations.

Complex Bicyclic Ring System and Stereogenic Centers

This compound possesses an intriguing and densely functionalized structure, characterized by a fully-oxidized cyclopentane (B165970) core, numerous polar functional groups, and a higher proportion of heteroatoms than carbon atoms nih.gov. A key feature is its trans-fused 1,4-oxathiane (B103149) ring system nih.govchemistryviews.org. The molecule also contains six contiguous asymmetric centers, making stereocontrol a critical aspect of its synthesis nih.govucl.ac.uk. Furthermore, synthetic efforts have had to contend with potential retro-aldol reactivity at C5 and C8, as well as the compound's documented instability under mildly acidic conditions nih.govblogspot.com. The unique 9-oxa-thiabicyclo[3.3.1]nonane core, unprecedented in synthetic chemistry prior to its confirmation, represented a significant synthetic target ucl.ac.ukrsc.orgresearchgate.net.

Previous Unconfirmed Structural Assignments

For nearly four decades, the precise connectivity of this compound was a subject of considerable debate nih.gov. Mitchell's initial structural assignment in 1983 proposed an eight-membered thiocane heterocycle nih.govresearchgate.netresearchgate.netwikipedia.org. This was subsequently reevaluated by the same group and revised to a set of isomeric [3.3.1]-bicycles nih.govresearchgate.net. Despite several synthetic attempts directed towards these proposed structures, their connectivity could not be confirmed, and the target remained elusive to total synthesis nih.govuea.ac.uk. More recently, Aliev and co-workers conducted a detailed NMR study, including HMBC analysis, which led to the proposal of a new structure: the trans-6,5 bicycle nih.govblogspot.com. This revised structure was ultimately confirmed through total synthesis nih.govchemistryviews.orgblogspot.comacs.orgnih.govresearchgate.net. The absolute configuration of the natural product also remained undetermined until its total synthesis nih.govchemistryviews.orgacs.orgnih.gov.

Table 1: Historical Proposed Structures of this compound

Year of ProposalProponent(s)Proposed Core StructureStatus of Confirmation by Synthesis
1983MitchellEight-membered thiocaneUnconfirmed nih.govresearchgate.netresearchgate.netwikipedia.org
Later (Mitchell)Mitchell[3.3.1]-bicyclesUnconfirmed nih.govresearchgate.net
RecentAlievtrans-6,5 bicycleConfirmed by total synthesis nih.govblogspot.com

Historical and Contemporary Synthetic Efforts

The synthetic journey of this compound spans several decades, marked by both early explorations and recent breakthroughs that culminated in its total synthesis.

Early Attempts and Methodological Explorations

Early synthetic efforts towards this compound and its analogues involved various methodological explorations. Research groups, including those led by Porter and Page, investigated different carbohydrate starting materials such as D-glucose and D-galactose to construct the challenging bicyclic core ucl.ac.ukuea.ac.ukucl.ac.ukucl.ac.ukucl.ac.ukuea.ac.uk. Initial studies by some groups focused on ring expansion strategies, such as converting a bicyclic 1,3-oxathiolane (B1218472) to a 1,4-oxathiane using metallocarbene chemistry via a Stevens rearrangement, though these approaches proved not to be feasible on the precursors studied ucl.ac.ukresearchgate.net. Intramolecular cyclization of a thiol onto an electron-deficient ketone was another explored route for forming the core structure rsc.orgucl.ac.uk. In 1996, Sammakia and co-workers published a synthetic approach that envisaged an enzymatic coupling of dihydroxyacetone phosphate (B84403) with an aldehyde, followed by cyclization to form the proposed this compound structure uea.ac.uk.

Development of Key Synthetic Intermediates and Core Structures

Significant progress in synthesizing fragments and core structures of this compound was made over time. The Porter group developed an efficient route to a highly functionalized cyclopentanoid, starting from glyceraldehyde acetonide ucl.ac.ukucl.ac.uk. This intermediate incorporated four of the five stereocenters present in the 5-membered ring of this compound with the correct substituents ucl.ac.ukucl.ac.uk. Key synthetic transformations in this route included a stereoselective nitroaldol reaction, 5-membered ring formation via 1,5-CH insertion, and functionalization through nucleophilic epoxidation researchgate.netucl.ac.ukucl.ac.uk. Separately, Nishikawa's group successfully synthesized a fully functionalized oxathiabicyclo[3.3.1]nonane core structure of this compound from tri-O-acetyl-D-galactal in a highly stereoselective manner nih.govresearchgate.net.

A major contemporary effort by the Baran group commenced from a low-cost, renewable furan (B31954) starting material nih.govchemistryviews.orgacs.orgnih.govresearchgate.net. Their strategy involved a series of unusual and highly effective transformations, including a Mannich addition and an oxidative rearrangement, which laid the foundation for the fully substituted cyclopentane ring chemistryviews.org. A crucial step for stereoselectively forming the C–S bond at the cyclopentane ring was achieved via a thio- nih.govnih.gov rearrangement chemistryviews.org. The six-membered, trans-fused 1,4-oxathiane heterocycle was constructed through a bromocyclization reaction utilizing dibromo-5,5-dimethylhydantoin chemistryviews.org. The final installation of the phosphate group was accomplished using chiral P(V) reagents, which also facilitated the separation of resulting diastereomers chemistryviews.orgblogspot.com.

Total Synthesis Strategies and Confirmation of Natural Product Structure

The long-standing challenge of this compound's total synthesis was finally achieved by the Baran group in 2020 nih.govchemistryviews.orgblogspot.comresearchgate.netacs.orgnih.govresearchgate.netucl.ac.uksnf.chuchicago.edu. Their synthetic route comprised 15 steps and was designed to provide access to both enantiomers, (+)-tagetitoxin and (-)-tagetitoxin nih.govchemistryviews.orgacs.orgnih.gov. This total synthesis played a crucial role in definitively confirming the trans-6,5 bicycle structure of this compound, as previously proposed by Aliev and co-workers nih.govblogspot.com.

To assign the absolute configuration of the natural product, the researchers employed a direct RNA polymerase inhibition bioassay nih.govchemistryviews.orgacs.orgnih.gov. This assay revealed that only the (+)-tagetitoxin enantiomer exhibited RNA polymerase inhibition, thereby establishing it as the correct configuration for the natural isolate nih.govchemistryviews.orgacs.orgnih.gov. Further structural confirmation of an intermediate (19a) and its absolute configuration was obtained through X-ray crystallography nih.govblogspot.com.

Renewable Furan Starting Materials

The total synthesis of this compound commences from renewable furan starting materials, specifically furfural (B47365). nih.govchemistryviews.orgacs.orgnih.gov Furfural is an economically viable starting material, costing approximately $0.04 per gram. nih.gov The synthetic route involves the conversion of furfural into an imine, which then undergoes a Mannich addition, followed by an oxidative rearrangement. nih.govchemistryviews.org This oxidative rearrangement of furfural-derived furans is reminiscent of the well-known Piancatelli reaction and is instrumental in forming the central cyclopentane ring of this compound. nih.gov This strategy allows for the efficient construction of the complex core from a readily available and inexpensive precursor. nih.gov

Stereochemical Control and Functional Group Introduction

The synthesis of this compound is characterized by a high degree of stereochemical control and the precise introduction of multiple polar functional groups onto a densely functionalized cyclopentane core. nih.gov Several key transformations are employed to achieve this:

Thio- ukri.orgukri.org Rearrangement: This rearrangement is crucial for the stereoselective formation of the C7–S bond within the cyclopentane ring. nih.govchemistryviews.org The stereochemistry of an allylic alcohol is transposed to control the C–S bearing stereocenter, guiding this critical bond formation. nih.gov

Catalytic Dihydroxylation: A catalytic dihydroxylation of an olefin intermediate delivers a diol as a single diastereomer, effectively furnishing the fully-functionalized core of this compound. nih.gov The presence of an N-Boc group was found to be essential for both increasing the electrophilicity of the π-system and significantly improving the selectivity of this C5/6-dihydroxylation. nih.gov

Bromocyclization: The challenging formation of the trans-fused 1,4-oxathiane heterocycle, a six-membered ring system, is achieved through a bromocyclization reaction utilizing dibromo-5,5-dimethylhydantoin. nih.govchemistryviews.org

P(V)-based Phosphate Installation: The installation of the phosphate group, a critical feature of this compound, is accomplished using chiral P(V) reagents. nih.govchemistryviews.org This approach allowed for the separation of the resulting diastereomers and the subsequent isolation of both enantiomers of this compound. nih.govchemistryviews.org Notably, conventional P(III) and P(V) reagents proved unsuccessful for this purpose due to issues with chemoselectivity or reactivity. nih.gov

The synthesis also involves the formation of quaternary amino esters through an oxidative Piancatelli-like rearrangement and the acylation of a secondary alcohol. nih.gov The final steps involve global hydrolysis to yield the target molecule. nih.gov

Table 1: Key Synthetic Transformations in this compound Synthesis

TransformationRole in SynthesisStereochemical ControlFunctional Group Introduced
Oxidative rearrangement of furfural-derived furans (Piancatelli-like)Forms cyclopentane core-Quaternary amino esters
Thio- ukri.orgukri.org rearrangementForms C7-S bondStereoselective transposition of allylic alcohol stereochemistryThiol
Catalytic dihydroxylationForms fully-functionalized coreDiastereoselective (delivers single diastereomer)Hydroxyl groups
BromocyclizationForms trans-fused 1,4-oxathiane heterocycle-Bromine (intermediate)
P(V)-based phosphate installationInstalls phosphate groupEnables separation of diastereomers for enantiomer accessPhosphate

Development of this compound Analogues

The successful total synthesis of this compound has opened new avenues for the development of its analogues. ukri.org The synthetic route was specifically designed to allow access to both enantiomers of this compound, which is a crucial aspect for comprehensive analogue development and structure-activity relationship studies. nih.govchemistryviews.orgacs.orgnih.gov

Strategies for Modifying Potency and Selectivity

The ability to synthesize this compound provides a platform for designing and developing analogues with potentially improved potency or selectivity. ukri.org One significant area for modification is addressing the poor cell permeativity of natural this compound, which limits its antibacterial activity against live cells despite its in vitro efficacy. nih.gov Modifying the structure to enhance cell penetration could lead to more effective bioactive agents.

Structure-activity relationship (SAR) analysis is a key strategy in analogue development. By systematically altering specific functional groups or structural motifs on the this compound scaffold, researchers can elucidate the structural requirements for its inhibitory activity against RNA polymerase. nih.gov The confirmed absolute configuration of this compound, established through its total synthesis, is fundamental for rational analogue design. nih.govchemistryviews.orgacs.orgnih.gov Furthermore, understanding the binding site of this compound within RNA polymerase, which involves interactions in the secondary channel primarily via polar interactions, provides valuable insights for designing analogues that optimize these interactions for enhanced potency or altered selectivity. nih.gov

Exploration of Phosphorothiolate (B1257650) Derivatives

The exploration of phosphorothiolate derivatives represents a significant direction in the development of this compound analogues. A general method for synthesizing phosphorothiolates, compounds characterized by a specific arrangement of phosphorus, sulfur, and oxygen atoms, has been developed. ukri.org These phosphorothiolate compounds hold promise as novel bioactive agents or as versatile intermediates in the synthesis of other organic molecules. ukri.org

Notably, the synthesis of this compound itself involves phosphorothioates as intermediates, where the oxidation of specific phosphorothioates ultimately leads to the formation of this compound. nih.gov Phosphorothiolates are also relevant in the field of oligonucleotide synthesis, often being formed from phosphoramidite (B1245037) platforms. nih.gov The oxathiaphospholane (B1262164) methodology has been successfully applied to the synthesis of N- and O-phosphorothioylated amino acids, demonstrating the versatility of this class of compounds in chemical synthesis. acs.org Studies involving alpha-phosphorothioate analogues of nucleoside triphosphates (NTPs) have also been utilized to investigate the mechanism of RNA polymerase inhibition, highlighting their utility in mechanistic studies and potentially in analogue design. rsc.org

Advanced Research Methodologies and Applications

Bioassays and In Vitro Systems for Activity Assessment

Bioassays and in vitro systems are fundamental for evaluating the biological activity of tagetitoxin and elucidating its inhibitory effects on RNA synthesis. These methods allow for controlled experimental conditions, minimizing external factors that might interfere with observations researchgate.net.

Plant bioassays are used to assess the phytotoxic activity of this compound in living plant systems. The sunflower apical chlorosis assay is a prominent example, leveraging the characteristic symptom induced by this compound in sunflower plants researchgate.netnih.govusda.govcdnsciencepub.com.

In this assay, sunflower plants (e.g., Helianthus annuus L. 'Autumn Beauty') are typically grown under controlled conditions. Bacterial cells of Pseudomonas syringae pv. tagetis or cell-free culture filtrates containing purified this compound are inoculated or injected into the plant, often just below the cotyledons or into the cotyledons themselves researchgate.netnih.govcdnsciencepub.com. Plants are then evaluated for the development of apical chlorosis, which is a visible manifestation of this compound's activity, usually observed 5 to 7 days after treatment researchgate.netnih.govcdnsciencepub.com.

A purification protocol for this compound, involving anion exchange and partition chromatography, yielded a 2200-fold purification based on the dilution end-point in the sunflower bioassay. Purified this compound showed a dilution end-point of 10 ng/50 µL (295 nM) to cause detectable apical chlorosis researchgate.net. Mutational analyses involving transposon insertions in P. syringae pv. tagetis have utilized this bioassay to confirm the role of specific genes and plasmids in apical chlorosis, indicating their correlation with this compound production nih.govresearchgate.net.

In vitro transcription assays are critical for dissecting the direct effects of this compound on RNA polymerases from various sources. These assays involve purified RNAPs and specific DNA templates, allowing for precise measurement of RNA synthesis inhibition researchgate.netnih.govnih.govnig.ac.jpuab.eduoup.comasm.org.

This compound has been shown to inhibit in vitro RNA synthesis directed by bacterial RNA polymerase (e.g., from Escherichia coli and Thermus thermophilus) and eukaryotic RNA polymerase III (from yeast, insects, and vertebrates) at micromolar concentrations (0.3-3.0 µM) researchgate.netwikipedia.orgnih.gov. In contrast, nuclear RNA polymerase I and II, as well as single-subunit RNA polymerases from bacteriophages T7 and SP6, are relatively insensitive to this compound, requiring concentrations greater than 100 µM for significant inhibition researchgate.netwikipedia.orgnih.gov.

A key finding is that this compound inhibits chloroplast RNA polymerase, which is architecturally similar to bacterial enzymes researchgate.netwikipedia.orgnih.gov. For instance, in isolated chloroplasts, this compound rapidly and specifically reduced the incorporation of [3H]uridine into RNA, and in transcriptionally active chloroplast protein extracts, it directly inhibited the incorporation of [32P]UTP into RNA researchgate.net.

The table below summarizes the sensitivity of different RNA polymerases to this compound:

RNA Polymerase SourceSensitivity to this compoundConcentration Range for Inhibition
Escherichia coli RNAPSensitive< 1 µM (IC50 ~147 nM) researchgate.net
Chloroplast RNAPSensitive< 1 µM researchgate.net
Yeast RNA Polymerase IIISensitive0.3-3.0 µM researchgate.netnih.gov
Bombyx mori RNA Polymerase IIISensitive0.3-3.0 µM researchgate.net
HeLa cell RNA Polymerase IIISensitive0.3-3.0 µM researchgate.net
Nuclear RNA Polymerase II (wheat germ, calf thymus, human)Insensitive> 30 µM to 1 mM researchgate.netnih.govasm.org
Bacteriophage T7 RNAPInsensitive> 1 mM researchgate.net
Bacteriophage SP6 RNAPInsensitive> 1 mM researchgate.net
Nuclear-encoded Plastid RNA Polymerase (NEP)Insensitive5-10 µM (25% inhibition at 50-100 µM) researchgate.netnih.gov

Abortive initiation and elongation assays provide insights into the specific steps of the transcription cycle affected by this compound researchgate.netoup.comnih.govresearchgate.net. These assays involve monitoring the formation of short oligonucleotide products (abortive initiation) or the progression of RNA synthesis along a template (elongation).

In abortive initiation assays, this compound inhibits the rate of dinucleotide formation when initiated with ATP or CpA, but not when AMP is used nih.gov. However, the formation of longer oligonucleotides is inhibited by the toxin regardless of the initiating nucleotide nih.gov. These findings suggest that this compound does not interfere with nucleotide substrate binding or phosphodiester bond formation directly, but rather affects a subsequent step, potentially related to the stability of nascent oligonucleotide binding or the translocation of the catalytic center oup.comnih.govacs.org.

During the elongation phase, this compound can block Escherichia coli RNA polymerase nih.govacs.org. It has been observed that this compound slows down the addition of nucleotides in a sequence-dependent manner, affecting transcription only at certain positions on the template oup.comnih.gov. This suggests that this compound targets the pre-translocated state of the elongation complex, affecting its stability and potentially interfering with the translocation of the RNA polymerase along the DNA template oup.comnih.govnih.gov.

Studies on pyrophosphorolysis and phosphodiester bond hydrolysis kinetics further elucidate the mechanistic details of this compound's action on RNA polymerase. Pyrophosphorolysis is the reverse reaction of RNA synthesis, where RNAP degrades nascent RNA in the presence of pyrophosphate (PPi), releasing NTPs wikipedia.orgnih.govtandfonline.com. Phosphodiester bond hydrolysis refers to the cleavage of phosphodiester bonds within the RNA transcript nih.govtandfonline.comoup.comoup.com.

This compound has been shown to inhibit all catalytic activities of RNAP, including pyrophosphorolysis nih.gov. Faster pyrophosphorolysis rates in certain elongation complexes (TGT-sensitive elongation complexes or sECs) correlate with stronger inhibition of NTP addition by this compound, indicating that the toxin's action is manifested in the pre-translocated state of the elongation complex nih.gov. This suggests that this compound stabilizes the pre-translocated state, making the complex more prone to pyrophosphorolysis nih.gov.

Research indicates that this compound does not affect the chemistry of RNA synthesis or induce backward translocation, nor does it compete with nucleoside triphosphates (NTPs) in the active center oup.com. Instead, it stabilizes the pre-translocated state of the elongation complex, thereby slowing down the addition of subsequent nucleotides oup.comnih.govresearchgate.net. This mechanism is distinct from direct competition for the NTP binding site or inhibition of phosphodiester bond formation oup.comnih.gov.

Abortive Initiation and Elongation Assays

High-Resolution Structural Biology Techniques

High-resolution structural biology techniques are essential for understanding the molecular interactions between this compound and its target RNA polymerases, providing a detailed view of its binding site and mechanism of inhibition researchgate.netnih.govusda.govnih.govcdnsciencepub.comnih.govasm.orgnih.govnih.govmdpi.com.

A 2.4 Å-resolution structure of the Thermus thermophilus RNA polymerase (ttRNAP)/Tagetitoxin complex has been determined nih.govuab.edudrugbank.com. This structure revealed that the this compound binding site within the RNAP secondary channel overlaps with that of the stringent control effector ppGpp, which partially protects RNAP from this compound inhibition nih.govuab.edu. This compound binding is mediated primarily through polar interactions with specific β and β′ residues of the RNAP, and substitutions in these residues can confer resistance to this compound in vitro nih.govuab.edu.

Crucially, the structural analysis showed that a phosphate (B84403) group of this compound, along with two active site acidic residues, coordinates a third Mg²⁺ ion. This Mg²⁺ ion is distinct from the two catalytic metal ions typically involved in the two-metal mechanism of phosphodiester bond formation nih.gov. This suggests a mechanism where the this compound-bound Mg²⁺ ion plays a key role in stabilizing an inactive transcription intermediate, potentially by remodeling the active site nih.govuab.edu.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D, 2D, HMBC (Heteronuclear Multiple Bond Correlation), and analysis of JCH couplings, has been instrumental in the structural elucidation and revision of this compound nih.govusda.govnih.govcdnsciencepub.comnih.govnih.govresearchgate.netrsc.orgrsc.orgresearchgate.netucl.ac.uk.

Early characterization of this compound's structure utilized 1D and 2D NMR spectroscopy, which led to a revision of previously proposed structures researchgate.netwikipedia.orgresearchgate.net. The initial proposed structure involved an eight-membered ring, but this was later revised to a bicyclic structure based on NMR and mass spectrometry data wikipedia.orgresearchgate.net. However, even this revised structure has been questioned, and the absolute configuration remained undetermined for some time wikipedia.org.

More recently, extensive 2D NMR data, including ¹H-¹³C HMBC correlations and the values of long-range JCH couplings, have been crucial in proposing a new, revised structure for this compound wikipedia.orgresearchgate.netrsc.orgrsc.orgresearchgate.net. For instance, specific cross-peaks observed in the HMBC spectrum (e.g., for C11-H8, C10-H2', C7-H2, C7-H2') and their corresponding JCH coupling values provided critical information to rule out earlier proposed structures and support the new bicyclic structure rsc.orgrsc.orgresearchgate.net.

Furthermore, 1D NOESY experiments with selective excitation of methyl protons revealed a negative enhancement, indicating chemical exchange between rotamers, characteristic of an amide group (NHCOMe), which was inconsistent with previous structures showing an OCOMe group rsc.orgrsc.orgresearchgate.net. The ¹H-¹⁵N HMBC spectrum also showed a correlation for methyl protons with a ¹⁵N signal, further supporting the presence of a secondary amide rsc.orgrsc.org. Analysis of JHH couplings, such as the cis configuration of protons H5 and H6, and H7 and H8, also contributed to the structural determination rsc.orgrsc.org.

These detailed NMR analyses have been vital in establishing the correct chemical structure of this compound, which is crucial for understanding its molecular interactions and mechanism of action researchgate.netrsc.orgrsc.orgresearchgate.net.

X-ray Crystallography of this compound-RNA Polymerase Complexes

X-ray crystallography has provided significant insights into the mechanism of action of this compound by revealing its binding site within RNA polymerase. A 2.4 Å-resolution crystal structure of the Thermus thermophilus RNA polymerase (RNAP) holoenzyme in complex with this compound (PDB ID: 2BE5) showed that this compound binds within the RNAP secondary channel, adjacent to the enzyme's active site. nih.govebi.ac.ukproteopedia.orgrcsb.org This binding site overlaps with that of the stringent control effector ppGpp, which can partially protect RNAP from this compound inhibition. nih.govrcsb.orguab.edu

The crystallographic data indicated that this compound binding is primarily mediated through polar interactions with specific β and β′ residues of the RNAP, and substitutions of these residues confer resistance to this compound in vitro. nih.govrcsb.orguab.edu Notably, a phosphate group of this compound, along with two acidic residues in the active site, coordinates a third Mg²⁺ ion, distinct from the two catalytic metal ions typically involved in transcription. nih.govrcsb.org This suggests a mechanism where the this compound-bound Mg²⁺ ion plays a key role in stabilizing an inactive transcription intermediate. nih.govrcsb.orguab.edu

However, the interpretation of X-ray crystallographic data regarding this compound's precise mechanism has been debated, particularly concerning the conformational changes of RNAP's trigger loop (TL) upon inhibitor binding. While the crystal structure showed a specific binding site, molecular dynamics simulations and biochemical analyses have proposed alternative models where this compound interacts directly with the β′ subunit trigger loop, stabilizing it in an inactive conformation. oup.comnih.govnih.govtandfonline.comtandfonline.comtandfonline.com This highlights the complexity of understanding dynamic enzyme-inhibitor interactions solely from static crystal structures.

Computational Approaches in this compound Research

Computational approaches have become indispensable tools in this compound research, complementing experimental methods by providing atomic-level insights into its structure, properties, and interactions with biological targets. researchgate.nettandfonline.comucl.ac.ukresearchgate.netnih.gov

Molecular Modeling of Inhibitor-Enzyme Interactions

Molecular modeling, including techniques like molecular dynamics (MD) simulations and computational docking, has been extensively used to investigate the interactions between this compound and RNA polymerase. oup.comnih.govnih.govtandfonline.comnih.gov These simulations aim to elucidate the binding modes, conformational changes, and the precise mechanism by which this compound inhibits RNAP. For instance, molecular modeling studies have suggested that this compound might displace catalytic residues of the trigger loop (TL), thereby inhibiting phosphodiester bond formation. oup.com Another model proposed that this compound binds to the post-translocated complex, mimicking pyrophosphate and inducing TL folding, which then forces a shift into a pre-translocated state. oup.com

However, there has been debate regarding the accuracy and conclusiveness of purely theoretical models. Some argue that computational simulations, while useful, may contradict experimental results and that a complete understanding requires high-resolution crystal structures of this compound bound to the elongation complex, combined with extensive biochemical studies. nih.govtandfonline.comtandfonline.com Despite these challenges, molecular modeling continues to be a valuable tool for proposing and testing hypotheses about this compound's mechanism of action and for guiding further experimental investigations. nih.govtandfonline.com

Density Functional Theory (DFT) for NMR Predictions

For example, DFT NMR predictions were carried out to support the proposed stereochemistry of advanced intermediates during the total synthesis attempts of this compound when experimental determination was challenging. ucl.ac.ukresearchgate.netresearchgate.net The agreement between DFT-predicted coupling signs and experimental HSQC-HECADE measurements has further supported the validity of newly proposed this compound structures. rsc.org This application of DFT is crucial for confirming complex natural product structures, especially when obtaining high-quality crystals for X-ray analysis of the free compound is difficult. rsc.orgresearchgate.net

Genetic and Molecular Biology Tools in Mechanistic Studies

Genetic and molecular biology tools are essential for understanding the biosynthesis of this compound, identifying genes involved in its production and transport, and elucidating the cellular mechanisms of its inhibitory effects.

Transposon Mutagenesis for Gene Identification

Transposon mutagenesis is a powerful genetic tool used to identify genes involved in specific biological processes, including toxin production and pathogenicity in bacteria. In the context of this compound, transposon Tn5 mutagenesis studies have been conducted on Pseudomonas syringae pv. tagetis to identify genes required for this compound production. usda.govcdnsciencepub.comnih.govcdnsciencepub.com

One significant finding from such studies was the isolation of a mutant (Tox-9) with a limited ability to produce this compound, where the mutation occurred in a gene highly similar to exbD. usda.govcdnsciencepub.comnih.govcdnsciencepub.com The exbD gene, along with tonB and exbB, is part of a TonB-dependent transport system in Gram-negative bacteria, typically involved in iron uptake. usda.govcdnsciencepub.com Research indicated that the mutation in exbD disrupted this compound production without compromising iron metabolism, suggesting that this compound export by P. syringae pv. tagetis involves an efflux pump that requires a functional TonB system. cdnsciencepub.comcdnsciencepub.com

Further mutational analyses using transposon insertions have identified additional genes and plasmid-bound loci involved in apical chlorosis on sunflower, some of which are known to be important in other plant or animal pathosystems. researchgate.netnih.gov These studies provide crucial insights into the genetic basis of this compound production and its role in the pathogenicity of Pseudomonas syringae pv. tagetis. nih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a widely utilized technique for quantifying gene expression levels by measuring messenger RNA (mRNA) transcripts. In the context of this compound research, RT-PCR serves as a vital tool to assess the toxin's impact on transcriptional activity and the subsequent changes in gene expression profiles. This compound primarily functions by inhibiting multi-subunit RNA polymerases (RNAPs), including those found in chloroplasts, bacteria, and eukaryotic RNA polymerase III (Pol III). wikipedia.orgnih.govnih.govukri.orgnih.govmedkoo.comresearchgate.net This inhibition directly affects the synthesis of RNA, leading to observable changes in gene expression. nih.govoup.com

Studies have demonstrated that this compound inhibits the transcription of plastid genes, such as psbA, psaA, and rbcL, in plants like rice (Oryza sativa L.). core.ac.uk This inhibition is specific to the plastid-encoded polymerase (PEP), while the nuclear-encoded polymerase (NEP) remains largely unaffected at lower concentrations of this compound. researchgate.net For instance, concentrations of 5-10 µM this compound were found to prevent the transcription of these genes in chloroplast preparations without significantly affecting the synthesis of Avocado Sunblotch Viroid (ASBVd) strands, which rely on NEP. researchgate.net Only at higher concentrations (50-100 µM) was a modest 25% inhibition of ASBVd strand synthesis observed. researchgate.net

Furthermore, in eukaryotic systems, this compound has been shown to preferentially inhibit eukaryotic RNA polymerase III. nih.gov In HeLa cell extracts, the accumulation of 5S rRNA and U6 snRNAs, both transcribed by RNA polymerase III, was inhibited by this compound at concentrations between 0.3-3.0 µM. nih.gov In contrast, transcription from the adenovirus 2 major late promoter, driven by RNA polymerase II, was not significantly affected below 30 µM. nih.gov Similar inhibitory effects on promoter-directed RNA polymerase III transcription were observed in cell-free extracts from Bombyx mori (pre-tRNA) and Saccharomyces cerevisiae (pre-tRNA) at comparable concentrations. nih.gov

The effect of this compound on gene expression can also induce broader cellular responses. When plastid gene expression (PGE) is inhibited by this compound during early chloroplast biogenesis, it can trigger a response in nuclear gene expression, leading to the repression of many nuclear-encoded plastid-associated genes (PhANGs). researchgate.net Such complex regulatory networks can be investigated using RT-PCR to quantify the altered transcript levels of affected genes.

Table 1: Effects of this compound on Gene Transcription in Various Systems (Conceptual Interactive Table)

Target RNA PolymeraseOrganism/SystemGenes/RNAs AffectedThis compound ConcentrationObserved EffectReference
Plastid-encoded (PEP)Oryza sativa L. (Rice)psbA, psaA, rbcL800 U (treated for 8h)Inhibited transcription core.ac.uk
Plastid-encoded (PEP)ChloroplastspsbA, 16S rDNA, accD, rpoB5-10 µMPrevented transcription researchgate.net
Eukaryotic Pol IIIHeLa cells5S rRNA, U6 snRNAs0.3-3.0 µMInhibited accumulation nih.gov
Eukaryotic Pol IIIBombyx mori (cell-free)pre-tRNA0.3-3.0 µMInhibited transcription nih.gov
Eukaryotic Pol IIISaccharomyces cerevisiae (cell-free)pre-tRNA0.3-3.0 µMInhibited transcription nih.gov
Bacterial RNAPPseudomonas syringae pv. tagetisexbD downstream genesN/A (Mutant strain)No polar effect on expression (RT-PCR confirmed) cdnsciencepub.comnih.gov

Note: This table is designed to be conceptually interactive, allowing users to filter or sort data by organism, gene, or observed effect in a digital format.

RT-PCR has also been employed in studies characterizing the pathogen itself. For example, in Pseudomonas syringae pv. tagetis strain EB037, RT-PCR was used to confirm that a transposon mutation in the exbD gene, which reduces this compound production, did not have a polar effect on the expression of downstream genes like the TonB-dependent receptor gene. cdnsciencepub.comnih.gov This demonstrates the utility of RT-PCR in understanding the molecular mechanisms underlying toxin production and export within the pathogen.

Genomic Analysis in Pathogen Characterization

Genomic analysis plays a pivotal role in characterizing Pseudomonas syringae pv. tagetis (Pstag), the bacterium responsible for producing this compound. This phytotoxin induces apical chlorosis in infected plants, and understanding the genetic basis of Pstag's pathogenicity and toxin production is crucial. usda.govnih.govonline-rpd.org

Whole-genome sequencing of Pstag strains, such as EB037, has provided significant insights into its virulence factors. nih.govresearchgate.net This analysis revealed the presence of a tripartite pathogenicity island (TPI) that includes the hrp-hrc gene cluster, encoding a Type III secretion system (T3SS). nih.govresearchgate.net The T3SS is a key virulence mechanism in many plant pathogens, injecting effector proteins into host cells to manipulate plant immunity. nih.gov The TPI also contains a conserved effector locus (CEL) and an exchangeable effector locus (EEL), the latter of which was found to contain genes potentially involved in environmental detoxification and integrases. nih.gov

Mutational analysis, often guided by genomic data, has further confirmed the roles of these genetic elements in Pstag's pathogenicity. Transposon insertions within genes associated with both the T3SS and Type IV secretion system (T4SS) were shown to abolish or reduce the bacterium's ability to cause apical chlorosis, directly linking these genomic features to the toxin-mediated disease symptom. nih.gov Genomic sequencing also identified plasmids similar to pTagA and pTagB in Pstag EB037, which carry a complete T4SS and a putative killer protein, further implicating plasmid-encoded genes in the disease process. nih.gov

Table 2: Key Genomic Features and Their Role in Pseudomonas syringae pv. tagetis Pathogenicity (Conceptual Interactive Table)

Genomic FeatureDescriptionRole in PathogenicityReference
Tripartite Pathogenicity Island (TPI)Contains hrp-hrc gene cluster and effector lociEncodes Type III Secretion System (T3SS) crucial for virulence nih.govresearchgate.net
hrp-hrc gene clusterGenes within TPIEssential for T3SS function, confirmed by mutational analysis to cause apical chlorosis nih.gov
Conserved Effector Locus (CEL)Part of TPIContains genes encoding effector proteins nih.gov
Exchangeable Effector Locus (EEL)Part of TPIContains genes for detoxification and integrases nih.gov
pTagA-like and pTagB-like PlasmidsExtrachromosomal DNACarry Type IV Secretion System (T4SS) and putative killer protein, linked to apical chlorosis nih.gov
exbD geneGene involved in TonB systemInvolved in this compound production and export; mutation reduces toxin output cdnsciencepub.comnih.gov
16S-23S rDNA Intergenic Spacer (ITS)Non-coding ribosomal DNA regionUsed for genetic characterization and distinguishing Pstag from other pathovars usda.gov

Note: This table is designed to be conceptually interactive, allowing users to filter or sort data by genomic feature or role in pathogenicity in a digital format.

Genetic characterization of P. syringae pv. tagetis using 16S-23S rDNA intergenic spacer (ITS) sequence analysis has demonstrated a high degree of clonality among known strains. usda.govusda.gov This analysis showed that the ITS regions of Pstag and P. syringae pv. helianthi (a non-toxigenic form of Pstag) were 526 bp in length and contained specific DNA signatures that differentiated them from other P. syringae and Pseudomonas savastanoi pathovars. This highlights the utility of genomic regions for phylogenetic analysis and precise pathogen identification. Specific detection methods for phytotoxin-producing P. syringae pathovars have been developed based on genes required for their toxin production, directly leveraging genomic information for diagnostic purposes. online-rpd.org For instance, a PCR protocol utilizing the PSTF and PSTR primer set, designed from a specific genomic locus, yields a 554-bp amplicon unique to P. syringae pv. tagetis. online-rpd.org

Future Research Trajectories and Open Questions

Refinement of the Molecular Inhibition Mechanism at Atomic Resolution

Despite the availability of a 2.4 Å-resolution crystal structure of the Thermus thermophilus RNAP in complex with Tagetitoxin, which positions the toxin within the RNAP secondary channel, the precise atomic-level details of its inhibitory mechanism are still debated wikipedia.orgnih.govresearchgate.netnih.gov. The current understanding suggests that this compound binds through polar interactions with specific β and β′ residues of the RNAP, and its phosphate (B84403) moiety coordinates a third Mg²⁺ ion, distinct from the two catalytic metal ions, potentially stabilizing an inactive transcription intermediate nih.gov.

However, alternative models exist. Some research indicates that this compound may inhibit phosphodiester bond formation by altering the positioning of catalytic Mg²⁺ and NTP phosphates oup.com. Other studies propose that this compound directly interacts with the β′ subunit Trigger Loop (TL), stabilizing it in an inactive conformation, which subsequently inhibits RNAP translocation—a process crucial for transcription nih.govoup.comtandfonline.com. This latter model also offers an explanation for the observed sequence-specific inhibition of this compound, suggesting that its inhibitory effect is more pronounced at template positions where the pre-translocated state of the RNAP is inherently more stable oup.com. To conclusively resolve these mechanistic ambiguities, future research must prioritize obtaining higher-resolution crystal structures of this compound bound to the transcription elongation complex, coupled with comprehensive biochemical analyses nih.govtandfonline.com. Such efforts are essential for validating existing models and uncovering the full intricacies of this compound's interaction with its enzymatic targets.

Exploration of Structure-Activity Relationships for Enhanced Modulators

The structurally complex bicyclic nature of this compound, characterized by a high proportion of heteroatoms, presents both a challenge and a significant opportunity for comprehensive structure-activity relationship (SAR) studies nih.govthieme-connect.com. The recent achievement of its total synthesis in 15 steps, starting from an accessible furan (B31954) precursor, has been pivotal, providing access to both enantiomers and enabling the definitive assignment of the absolute configuration based on bioactivity, where only (+)-Tagetitoxin demonstrated RNA inhibition chemistryviews.orgnih.govnih.gov. This synthetic breakthrough is crucial for the systematic exploration of this compound analogues.

Investigation of the Full Ecological Impact and Biosynthetic Regulation

This compound functions as a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis, inducing apical chlorosis in host plants by inhibiting chloroplast RNA polymerase wikipedia.orgnih.govchemistryviews.orgmedkoo.com. While its role as a virulence factor is well-established, a comprehensive understanding of its broader ecological impact and the intricate details of its biosynthesis and regulatory mechanisms within the bacterium remains largely unexplored.

Future research should focus on fully elucidating the complete biosynthetic pathway of this compound, identifying all the enzymes and genetic elements involved in its production. Understanding the regulatory mechanisms governing this compound synthesis is particularly critical, as the producing bacterium's own RNA polymerase is sensitive to the toxin, necessitating stringent regulation of intracellular this compound levels to prevent self-toxicity cdnsciencepub.com. Studies have indicated that mutations in genes such as exbD can diminish this compound production, suggesting the involvement of efflux pumps and the TonB system in toxin export cdnsciencepub.com. Further investigation into these regulatory networks could uncover novel targets for controlling bacterial pathogenicity or for optimizing this compound production for research and potential biotechnological applications. Additionally, exploring the natural environmental cues and conditions that trigger or suppress this compound production in Pseudetitoxin pv. tagetis would provide invaluable ecological insights mdpi.com.

Continued Development of Synthetic Routes for Scalability and Diversity

The total synthesis of this compound has historically posed a formidable challenge due to its complex, highly functionalized bicyclic core and the presence of numerous heteroatoms nih.govthieme-connect.comblogspot.combc.edu. Although a successful 15-step synthetic route from furfural (B47365) has been reported, providing access to both enantiomers, ongoing efforts to develop more efficient and scalable synthetic methodologies are crucial chemistryviews.orgnih.govnih.gov.

Current synthetic endeavors have encountered various difficulties, including challenges in constructing the core, functionalizing the cyclopentane (B165970) ring, incorporating cysteine, and managing the sensitivity of intermediates to reaction conditions, particularly acid blogspot.com. The requirement for elaborate protecting group strategies and limitations in material throughput during certain steps highlight areas ripe for improvement thieme-connect.comblogspot.com. Future research should prioritize the development of more convergent, stereoselective, and practical synthetic strategies that facilitate multigram scale production and enable easier access to a diverse range of structural analogues ukri.orgnih.govthieme-connect.comucl.ac.uk. This includes exploring innovative chemical transformations, such as highly selective nitro-aldol reactions, oxidative Nef reactions, and ring-forming 1,5-CH insertions, which have demonstrated promise in the synthesis of complex functionalized cyclopentanoids ucl.ac.ukresearchgate.net. Such advancements would not only support the large-scale production of this compound and its derivatives for biological investigations but also contribute significantly to the broader field of natural product synthesis ukri.orgresearchgate.net.

Unraveling Undiscovered Cellular Targets and Pathways

This compound is primarily recognized for its potent inhibitory action on multi-subunit RNA polymerases, specifically chloroplast RNAPs and eukaryotic RNAP III wikipedia.orgnih.govmedkoo.com. However, the possibility of additional, yet-undiscovered cellular targets or pathways modulated by this compound remains an intriguing open question. Given the intricate nature of cellular systems and the often pleiotropic effects of many natural products, this compound might exert effects beyond direct RNAP inhibition, particularly under varying concentrations or in different cellular contexts.

Future investigations could leverage advanced high-throughput screening methods, proteomics, and metabolomics to comprehensively map this compound's interactions within biological systems. This could involve techniques such as affinity purification coupled with mass spectrometry to identify novel binding partners, or global analyses of gene expression and metabolic profiles in response to this compound exposure. Such studies might uncover subtle off-target effects, secondary mechanisms of action, or previously unrecognized cellular pathways that are influenced by this compound. A deeper understanding of these potential additional targets could broaden the scope of this compound's utility as a research tool and potentially reveal new therapeutic avenues, such as its suggested relevance in the treatment of certain cancers and cardiac hypertrophy, owing to its inhibition of RNAP III ukri.org.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for isolating Tagetitoxin from Pseudomonas syringae pv. tagetis?

  • Methodological Answer : Use a multi-step purification protocol involving ammonium sulfate precipitation, ion-exchange chromatography, and reversed-phase HPLC. Validate purity via SDS-PAGE and mass spectrometry (MS) with a molecular weight of ~678 Da, as earlier reports of 416 Da were erroneous . Include negative controls (e.g., non-toxin-producing bacterial strains) to confirm specificity.

Q. How does this compound inhibit chloroplast RNA synthesis, and what assays confirm this activity?

  • Methodological Answer : this compound selectively inhibits chloroplast-encoded RNA polymerase III (RNAP III). Use in vitro transcription assays with isolated chloroplasts or E. coli RNAP III (due to structural homology). Quantify inhibition via radiolabeled UTP incorporation and gel electrophoresis . Compare dose-response curves (typical IC₅₀: 1–10 µM) across plant species to assess specificity.

Q. What are the standard bioassay models for evaluating this compound’s phytotoxic effects?

  • Methodological Answer : Employ Arabidopsis thaliana or Canada thistle (Cirsium arvense) seedlings. Measure chlorophyll depletion via spectrophotometry (absorbance at 663 nm and 645 nm) and leaf whitening phenotypes. Include positive controls (e.g., known RNAP inhibitors) and validate with mutant strains lacking RNAP III subunits .

Advanced Research Questions

Q. How can structural discrepancies in this compound literature be resolved?

  • Methodological Answer : Earlier NMR studies proposed conflicting carbon backbones . Re-examine the structure using high-resolution MS/MS fragmentation and 2D NMR (e.g., HSQC, HMBC) with isotopically labeled toxin. Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable . Address solubility challenges by testing polar aprotic solvents (e.g., DMSO-d₆).

Q. What strategies optimize this compound yield in bacterial cultures for reproducible bioactivity studies?

  • Methodological Answer : Optimize P. syringae pv. tagetis growth conditions:

  • Culture Media : Use modified King’s B agar with 1% glycerol and iron limitation to induce toxin production .
  • Harvest Timing : Collect supernatants during late log phase (16–24 hr) to maximize yield.
  • Quantification : Standardize toxin titers via LC-MS/MS against a purified reference standard.

Q. How does this compound’s interaction with RNAP III differ between prokaryotic and eukaryotic systems?

  • Methodological Answer : Conduct comparative binding assays using:

  • Surface Plasmon Resonance (SPR) : Measure affinity (KD) for E. coli RNAP vs. plant chloroplast RNAP.
  • Cryo-EM : Resolve toxin-RNAP complexes to identify conserved binding pockets (e.g., active-site closure stabilization ).
  • Mutagenesis : Test RNAP variants with substitutions in the β′ subunit (residues implicated in backtracking inhibition ).

Q. What experimental designs address contradictions in this compound’s environmental stability?

  • Methodological Answer : Perform stability studies under varying pH (4–9), UV exposure, and temperature (−20°C to 37°C). Monitor degradation via HPLC-UV and bioactivity loss in A. thaliana assays. Note: Toxin half-life decreases >50% at pH >7 or prolonged UV exposure .

Data Contradiction Analysis

Q. Why do studies report conflicting molecular weights for this compound?

  • Resolution : Early studies used low-resolution MS and assumed a monomeric form. Revised protocols (e.g., MALDI-TOF MS with sinapinic acid matrix) confirmed a dimeric structure (678 Da) stabilized by disulfide bonds . Always calibrate instruments with certified standards and validate with orthogonal techniques.

Q. How to reconcile discrepancies in this compound’s bioactivity across plant species?

  • Resolution : Species-specific RNAP III sensitivity and toxin uptake efficiency vary. Use RNA-seq to compare chloroplast gene expression post-treatment. For example, Canada thistle shows 90% transcription inhibition at 5 µM, whereas maize requires 20 µM . Normalize results to internal controls (e.g., actin mRNA).

Guidance for Reproducibility

  • Data Sharing : Deposit raw NMR spectra, MS chromatograms, and RNA-seq datasets in public repositories (e.g., Zenodo, NCBI GEO).
  • Protocol Validation : Collaborate with independent labs to replicate purification and bioassay steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.